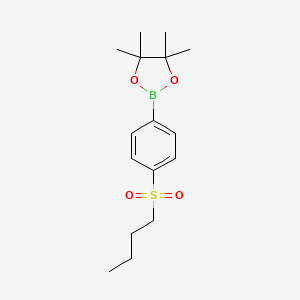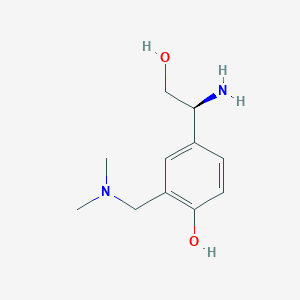![molecular formula C6H7N3O4 B13549610 2-[4-(methoxycarbonyl)-2H-1,2,3-triazol-2-yl]aceticacid](/img/structure/B13549610.png)
2-[4-(methoxycarbonyl)-2H-1,2,3-triazol-2-yl]aceticacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(methoxycarbonyl)-2H-1,2,3-triazol-2-yl]acetic acid is an organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms The methoxycarbonyl group attached to the triazole ring adds to its unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(methoxycarbonyl)-2H-1,2,3-triazol-2-yl]acetic acid typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, making it a popular method for synthesizing triazole derivatives. The reaction conditions often include the use of solvents such as dimethyl sulfoxide or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of 2-[4-(methoxycarbonyl)-2H-1,2,3-triazol-2-yl]acetic acid may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the Huisgen cycloaddition reaction makes it suitable for industrial applications.
化学反応の分析
Types of Reactions
2-[4-(methoxycarbonyl)-2H-1,2,3-triazol-2-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.
Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole hydrides. Substitution reactions can result in a variety of functionalized triazole derivatives.
科学的研究の応用
2-[4-(methoxycarbonyl)-2H-1,2,3-triazol-2-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-[4-(methoxycarbonyl)-2H-1,2,3-triazol-2-yl]acetic acid involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. The methoxycarbonyl group can also participate in esterification reactions, further modulating the compound’s activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-[4-(methoxycarbonyl)-1H-1,2,3-triazol-1-yl]acetic acid
- 2-[4-(methoxycarbonyl)-1H-1,2,3-triazol-3-yl]acetic acid
- 2-[4-(methoxycarbonyl)-2H-1,2,3-triazol-4-yl]acetic acid
Uniqueness
2-[4-(methoxycarbonyl)-2H-1,2,3-triazol-2-yl]acetic acid is unique due to its specific substitution pattern on the triazole ring, which can influence its reactivity and interactions with other molecules. The position of the methoxycarbonyl group can affect the compound’s chemical and biological properties, making it distinct from other triazole derivatives.
特性
分子式 |
C6H7N3O4 |
|---|---|
分子量 |
185.14 g/mol |
IUPAC名 |
2-(4-methoxycarbonyltriazol-2-yl)acetic acid |
InChI |
InChI=1S/C6H7N3O4/c1-13-6(12)4-2-7-9(8-4)3-5(10)11/h2H,3H2,1H3,(H,10,11) |
InChIキー |
MONHZCDTUBJRMR-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=NN(N=C1)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[Boc-(isopentyl)amino]ethanol](/img/structure/B13549535.png)
![(4S,5S)-4-methyl-5-{3-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1,2,4-oxadiazol-5-yl}piperidin-2-one](/img/structure/B13549539.png)
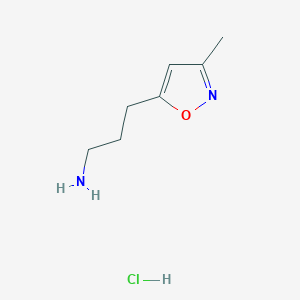
![4-(Benzo[b]thiophen-3-yl)butanal](/img/structure/B13549550.png)
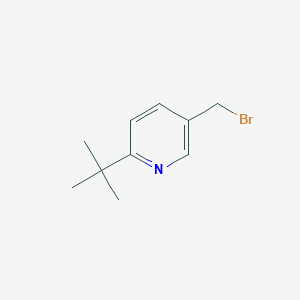
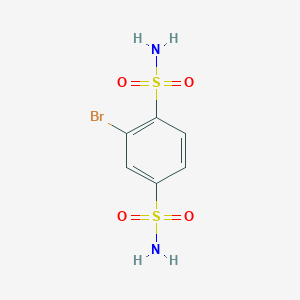
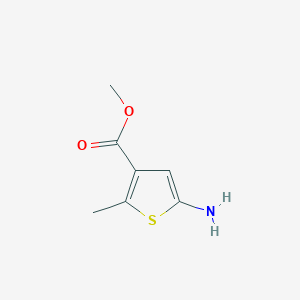
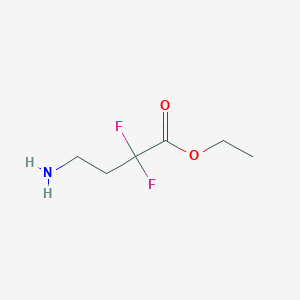

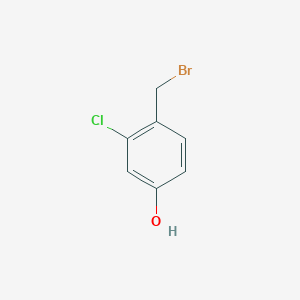
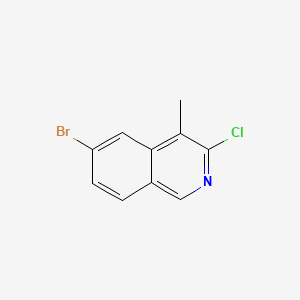
![N-{[4-(1-aminoethyl)phenyl]methyl}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide hydrochloride](/img/structure/B13549605.png)
